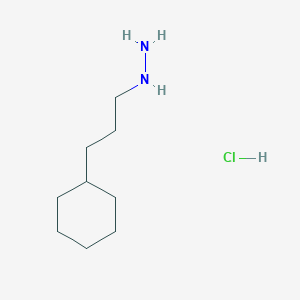
1-(3-Cyclohexylpropyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-CYCLOHEXYLPROPYL)HYDRAZINE HYDROCHLORIDE is an organic compound with the molecular formula C9H21N2Cl. It is a hydrazine derivative, characterized by the presence of a cyclohexylpropyl group attached to the hydrazine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-CYCLOHEXYLPROPYL)HYDRAZINE HYDROCHLORIDE typically involves the reaction of cyclohexylpropylamine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Cyclohexylpropylamine} + \text{Hydrazine} + \text{HCl} \rightarrow \text{(3-CYCLOHEXYLPROPYL)HYDRAZINE HYDROCHLORIDE} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: (3-CYCLOHEXYLPROPYL)HYDRAZINE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form simpler hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while substitution reactions can produce various substituted hydrazine derivatives .
Aplicaciones Científicas De Investigación
(3-CYCLOHEXYLPROPYL)HYDRAZINE HYDROCHLORIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a precursor for drug development.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (3-CYCLOHEXYLPROPYL)HYDRAZINE HYDROCHLORIDE involves its interaction with molecular targets in biological systems. It is believed to inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is known to affect processes such as enzyme activity and signal transduction .
Comparación Con Compuestos Similares
- (2-Cyclopropylethyl)hydrazine hydrochloride
- (2-Isopropoxyethyl)hydrazine hydrochloride
- (2-Phenoxypropyl)hydrazine hydrochloride
Comparison: (3-CYCLOHEXYLPROPYL)HYDRAZINE HYDROCHLORIDE is unique due to its cyclohexylpropyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications .
Propiedades
Número CAS |
97294-34-3 |
|---|---|
Fórmula molecular |
C9H21ClN2 |
Peso molecular |
192.73 g/mol |
Nombre IUPAC |
3-cyclohexylpropylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c10-11-8-4-7-9-5-2-1-3-6-9;/h9,11H,1-8,10H2;1H |
Clave InChI |
SZKZAWOWHNTOOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCCNN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B12443569.png)

![(S)-2,3-dihydro-1H-inden-1-yl({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})acetic acid](/img/structure/B12443573.png)
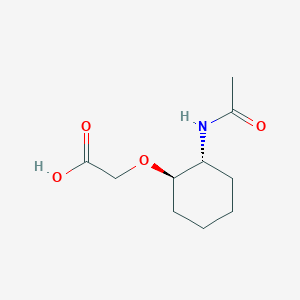
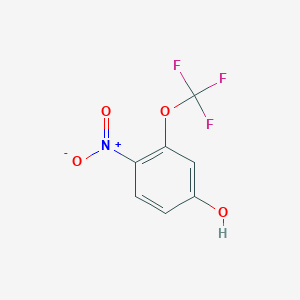
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6S,7S,8R,9R,12S,13S,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12443591.png)
![trisodium 5-oxo-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-2,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B12443593.png)
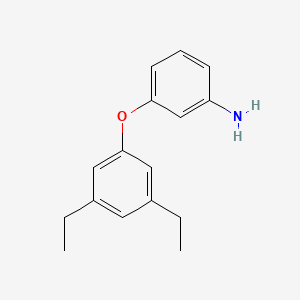

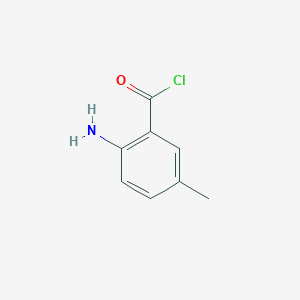
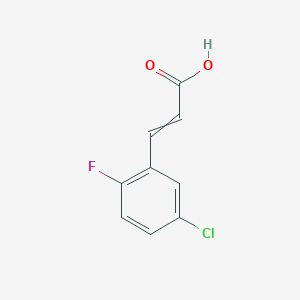
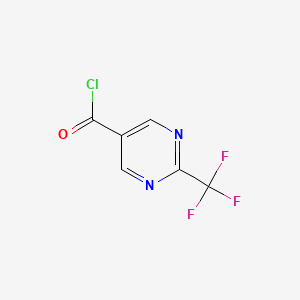

![N-(2,3-dimethylcyclohexyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12443638.png)
